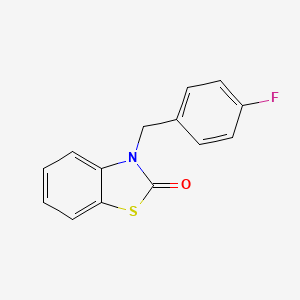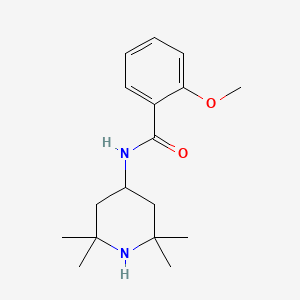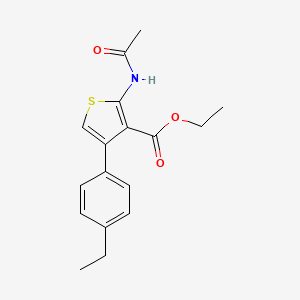
4-methyl-2-(4-methyl-3-phenylpiperazin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to "4-methyl-2-(4-methyl-3-phenylpiperazin-1-yl)pyrimidine", often involves multistep synthetic routes that incorporate functional group transformations and cyclization reactions. For instance, the synthesis of related compounds such as pyrazolo[1,5-a]pyrimidines and pyrimidine 4-carboxamide derivatives showcases the complexity and diversity of synthetic strategies employed in creating pyrimidine-based compounds. These processes can involve nucleophilic substitution reactions, condensation steps, and the introduction of various substituents to achieve the desired chemical structures (Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including "4-methyl-2-(4-methyl-3-phenylpiperazin-1-yl)pyrimidine", plays a crucial role in determining their chemical reactivity and interactions. X-ray crystallography and computational modeling are common methods used to elucidate the molecular structures of such compounds. These studies reveal the spatial arrangement of atoms within the molecule, highlighting features like bond lengths, angles, and the overall molecular conformation, which are critical for understanding the compound's chemical behavior and reactivity (Karczmarzyk & Malinka, 2008).
Chemical Reactions and Properties
"4-methyl-2-(4-methyl-3-phenylpiperazin-1-yl)pyrimidine" and similar compounds exhibit a range of chemical reactions stemming from their pyrimidine core and functional groups. These reactions can include electrophilic and nucleophilic substitutions, cycloadditions, and transformations of functional groups. The chemical properties of these compounds are influenced by the nature of the substituents attached to the pyrimidine ring, affecting their reactivity towards different reagents and conditions (Mishriky & Moustafa, 2013).
属性
IUPAC Name |
4-methyl-2-(4-methyl-3-phenylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-13-8-9-17-16(18-13)20-11-10-19(2)15(12-20)14-6-4-3-5-7-14/h3-9,15H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIRWIAQCKADIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(C(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(4-methyl-3-phenylpiperazin-1-YL)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B5650505.png)
![N-(4-methylphenyl)-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)acetamide](/img/structure/B5650515.png)
![3-{5-[2-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5650516.png)
![6-[3-(1H-pyrazol-1-yl)propyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5650519.png)
![isopropyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B5650527.png)
![9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5650551.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5650557.png)

methanone](/img/structure/B5650573.png)
![methyl 4-[(3-phenylpropanoyl)oxy]benzoate](/img/structure/B5650577.png)
![ethyl 5-[(2-pyridinylamino)sulfonyl]-2-furoate](/img/structure/B5650582.png)


![2-[(5-methylpyrazin-2-yl)methyl]-9-[(4-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5650598.png)